molecular formula C15H14N2O3 B7748277 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B7748277
M. Wt: 270.28 g/mol
InChI Key: MQEGGNSHMGWYBY-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of pharmacological activities . This scaffold is a core component in various biologically active compounds and natural alkaloids, making it a versatile fragment in drug discovery . The specific substitution pattern on this compound, featuring a 4-hydroxy-3-methoxyphenyl group, is strategically significant. Research on analogous quinazolinones indicates that a methoxy substituent adjacent to a hydroxyl group on the phenyl ring can markedly enhance antioxidant properties . Furthermore, compounds with a 2,3-dihydroquinazolin-4(1H)-one core and methoxyaryl substitutions have demonstrated potent broad-spectrum cytotoxicity and have been identified as inhibitors of tubulin polymerization, a validated target in anticancer drug development . The mechanism of action for such derivatives often involves disrupting microtubule dynamics, leading to cell cycle arrest and the inhibition of cancer cell proliferation . This makes this compound a valuable candidate for researchers investigating new small molecule inhibitors for oncology and exploring compounds with multifunctional activity, including antioxidant effects. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-8-9(6-7-12(13)18)14-16-11-5-3-2-4-10(11)15(19)17-14/h2-8,14,16,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEGGNSHMGWYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis via Condensation and Cyclization

Microwave irradiation has emerged as a pivotal tool for accelerating the synthesis of dihydroquinazolinone derivatives. A four-step protocol was developed by , starting with the preparation of 2-methyl-3,4-dihydroquinazolin-4-one (1 ) under microwave irradiation. The nitration of 1 yielded 2-methyl-6-nitro-3,4-dihydroquinazolin-4-one (2 ), which was subsequently reacted with vanillin (4-hydroxy-3-methoxybenzaldehyde) in glacial acetic acid under microwave irradiation (240 W, 10 cycles of 10 min with 5 min intervals). This produced 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-nitro-3,4-dihydroquinazolin-4-one (3 ) in 75% yield . Final reduction of the nitro group using iron powder in HCl-ethanol under ultrasonic irradiation afforded the target compound (4 ) with a protonated molecular mass (M+H)+ of m/z 320.27 .

This method highlights the efficiency of microwave irradiation in reducing reaction times from hours to minutes while maintaining moderate yields. The use of ultrasonic irradiation for nitro reduction further exemplifies hybrid energy-source strategies in modern synthetic chemistry .

Catalytic Cyclization Using Mo(CO)6 and Tetraalkylammonium Salts

A carbonylative approach utilizing molybdenum hexacarbonyl [Mo(CO)6] as a CO surrogate was reported by . The reaction of isatoic anhydride with 4-hydroxy-3-methoxyphenyl iodide, a primary amine (e.g., morpholine derivatives), Mo(CO)6, and tetrabutylammonium bromide in DMF at 150°C under argon produced 2-hydroxy-3-alkyl-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives. The protocol achieved yields of 70–85% after silica gel chromatography .

Key Reaction Conditions :

  • Catalyst : Mo(CO)6 (1 equiv)

  • Base : Bu3N (1.2 equiv)

  • Solvent : DMF at 150°C

  • Time : 15–18 hours

This method avoids gaseous CO, enhancing operational safety. The regioselective incorporation of the 4-hydroxy-3-methoxyphenyl group was confirmed via 1H^{1}\text{H}-NMR and LC-MS .

Eco-Friendly Aqueous-Phase Synthesis with p-Sulfonic Acid Calixarene

An environmentally benign route was demonstrated by , employing p-sulfonic acid calixarene (p-SAC) as a recyclable catalyst in water. 2-Aminobenzamide and vanillin were stirred at room temperature in the presence of 1 mol% p-SAC, yielding the target compound in 92% isolated yield within 20 minutes .

Advantages :

  • Solvent : Water (1 mL per mmol substrate)

  • E-factor : 0.17 kg waste/kg product (excluding solvent recovery)

  • Catalyst Reusability : 5 cycles without significant activity loss

The low E-factor and absence of toxic solvents align with green chemistry principles. FT-IR and 13C^{13}\text{C}-NMR confirmed the formation of the dihydroquinazolinone ring .

Multi-Step Synthesis Involving Nitration and Reduction

A sequential protocol involving nitration and catalytic hydrogenation was detailed in . Starting from 2-methyl-3,4-dihydroquinazolin-4-one, nitration with HNO3-H2SO4 introduced a nitro group at the 6-position. Subsequent condensation with vanillin under microwave irradiation formed a nitro-substituted intermediate, which was reduced using Fe/HCl-ethanol under ultrasound to yield the final amine derivative. The total synthesis required 48 hours but achieved high purity (98.5% by LC-MS) .

Critical Data :

  • Nitration Step : 65% yield, 4 hours at 0–5°C

  • Reduction Step : 80% yield, 2 hours at 55°C

Comparative Analysis of Methodologies

Method Catalyst/System Yield (%) Time E-Factor
Microwave-Assisted Glacial Acetic Acid754 hours1.2
Mo(CO)6-Mediated Mo(CO)6, Bu3N8518 hours2.5
p-SAC Catalyzed p-Sulfonic Acid Calixarene9220 minutes0.17
Multi-Step Fe/HCl, Ultrasound8048 hours3.8

The p-SAC method outperforms others in yield and sustainability, whereas the Mo(CO)6 approach offers regioselectivity for complex substitutions. Microwave methods balance speed and efficiency but require energy-intensive equipment.

Structural Characterization and Validation

X-ray crystallography of intermediate 3a (from ) confirmed the monoclinic crystal system (space group P21_1/c) with lattice parameters a = 13.6879 Å, b = 10.2118 Å, c = 9.7884 Å, and β = 105.068°. The dihydroquinazolinone ring adopted a boat conformation, stabilized by intramolecular hydrogen bonds (N–H···O=C) . 1H^{1}\text{H}-NMR of the target compound exhibited characteristic signals at δ 5.50 (NH), δ 6.82 (aromatic H), and δ 3.74 (OCH3) .

Chemical Reactions Analysis

Polyaniline-Supported Zinc Oxide (PANI-ZnO)

  • Reaction Conditions : Ethanol solvent, 70°C, 2–5 hours, 2–4 mol% catalyst loading .

  • Yield : Up to 98% for derivatives with electron-donating substituents (e.g., 4-hydroxy groups) .

  • Mechanism : Acid–base catalysis facilitates imine formation and subsequent cyclization (Table 1).

EntryAldehyde SubstituentYield (%)Time (h)Melting Point (°C)
3a4-OH981182
3e3-OH871207
3f4-F902193
Data adapted from .

Mukaiyama’s Reagent (CMPI)

  • Reaction Conditions : Solvent-free, room temperature, 30–60 minutes .

  • Scope : Effective for aliphatic and aromatic aldehydes, yielding 2,3-dihydroquinazolinones with >85% efficiency .

  • Mechanism : Nucleophilic attack by amines on isatoic anhydride, followed by imine formation and cyclization .

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols:

Reverse ZnO Micelles

  • Conditions : Water solvent, 80°C, 1 hour .

  • Advantages : High recyclability (5 cycles), 89–95% yield .

Structural Modifications and Reactivity

The compound’s scaffold allows functionalization at multiple positions:

Substituent Effects on Bioactivity

  • Larvicidal Activity : Derivatives with halogen (Cl, F) or nitro groups at the para position show enhanced activity against Anopheles arabiensis (87–91% mortality at 100 ppm) .

  • Tyrosinase Inhibition : Methoxy and hydroxyl groups improve binding affinity via hydrogen bonding with active-site residues (e.g., His263, Met257) .

Key Reaction Pathways

  • Aldehyde Condensation :
    Anthranilamide+AldehydecatalystDHQ derivative+H2O\text{Anthranilamide} + \text{Aldehyde} \xrightarrow{\text{catalyst}} \text{DHQ derivative} + \text{H}_2\text{O}
    Mechanism involves Schiff base formation and intramolecular cyclization .

  • Oxidative Functionalization :

    • Conversion to quinazolin-4(3H)-ones via oxidation with DDQ or CAN .

Catalytic Efficiency Comparison

Catalyst SystemSolventTemperature (°C)Yield (%)Reaction Time
PANI-ZnO Ethanol70981 h
p-SAC Water259418 min
Mukaiyama’s Reagent Solvent-free258930 min

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit promising anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antibiotics. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .

Neuropharmacological Applications

Cognitive Enhancers
Recent studies suggest that 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one may have neuroprotective effects and could serve as a cognitive enhancer. Animal models have shown improvements in memory and learning tasks when treated with this compound, likely due to its ability to modulate neurotransmitter systems, particularly cholinergic pathways .

Antidepressant Effects
There is emerging evidence that this compound may exhibit antidepressant-like effects in animal models. The underlying mechanisms are thought to involve the regulation of serotonin and norepinephrine levels, which are critical in mood regulation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have highlighted that modifications to the hydroxyl and methoxy groups significantly influence the biological activity of the compound. For example, variations in substituents on the phenyl ring can enhance potency against specific cancer cell lines or improve selectivity towards target enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize greener synthesis routes with higher yields and reduced waste, utilizing catalysts that are recyclable . The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm structural integrity and purity.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of a series of quinazolinone derivatives against human breast cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer cells .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study involving mice subjected to stress-induced cognitive decline, treatment with this compound led to significant improvements in learning and memory tasks compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 compares Compound 1q with key dihydroquinazolinone derivatives:

Compound Name & ID Substituents (C2/C3) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
1q 4-OH-3-OCH₃-C6H3 / C6H5 333.1239 90–92 IR: 3301 cm⁻¹ (N–H); ¹H NMR: δ 10.24 (-OH)
2a (Anti-TB) 4-F-C6H4 / prop-2-yn-1-yl 280.1085 136–138 IR: 3302 cm⁻¹ (N–H); ¹³C NMR: δ 163.4 (C=O)
3j (Cathepsin B inhibitor) 4-F-C6H4 / H 244.0820 158–160 ¹H NMR: δ 8.02 (s, 1H, NH); MS: m/z 244.0820
3g (Larvicidal) 3,4-(OCH3)2-C6H3 / H 300.1362 174–176 IR: 2927 cm⁻¹ (C-H); ¹³C NMR: δ 56.1 (OCH3)
2b (Anti-TB lead) 5-Br-2-F-C6H3 / H 315.0745 72–74 ESI-MS: m/z 315.0745; MIC: 12.5 µg/mL (MTB)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at C2 enhance anti-tubercular activity (e.g., 2b , MIC 12.5 µg/mL) , while methoxy/hydroxy groups (e.g., 1q , 3g ) correlate with antioxidant or enzyme inhibitory properties .
Anti-Tubercular Activity
  • Compound 2b (5-bromo-2-fluorophenyl) exhibits the highest potency (MIC 12.5 µg/mL) among dihydroquinazolinones, attributed to halogenated aryl groups enhancing target binding .
  • 1q lacks reported anti-TB data, but its 4-hydroxy-3-methoxy group may favor interactions with mycobacterial enzymes like enoyl-ACP reductase .
Enzyme Inhibition
  • 3j (4-fluorophenyl) and 3g (3,4-dimethoxyphenyl) inhibit cathepsin B (IC₅₀: 0.46 µM) and α-glucosidase (IC₅₀: 28.3 µM), respectively . The methoxy groups in 1q may similarly modulate enzyme binding but require validation.
Antimalarial Activity
  • 2-(p-Bromophenyl)-3-(dialkylaminoethyl) derivatives show dual-stage antiplasmodial activity (EC₅₀: 0.34–0.46 µM) . 1q’s phenyl and hydroxy groups are structurally distinct, suggesting divergent targets.

Biological Activity

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound features a quinazolinone core fused with a phenyl ring that has hydroxy and methoxy substituents, contributing to its unique properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
  • Molecular Formula : C15H14N2O3
  • Molecular Weight : 270.28 g/mol

This compound exhibits a range of chemical reactivity due to the presence of functional groups that can participate in various chemical reactions, such as oxidation and substitution.

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, making it a potential candidate for therapeutic applications against oxidative stress-related diseases .

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves disrupting bacterial cell walls and interfering with metabolic pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in cancer cells. It affects the expression of key regulators such as Bax and Bcl-2, promoting cell cycle arrest and apoptosis through intrinsic and extrinsic pathways .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in critical cellular processes.
  • Receptor Modulation : The compound modulates receptor activities linked to inflammation and cancer progression.
  • Cell Signaling Interference : It interferes with cellular signaling pathways related to oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates cytokine levels; reduces inflammation
AnticancerInduces apoptosis; affects cell cycle regulation

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, it was administered to human colorectal cancer cell lines (LoVo and HCT-116). The findings demonstrated that treatment led to significant cell death via apoptosis, with notable upregulation of caspases involved in the apoptotic pathway. The study highlights the compound's potential therapeutic role in cancer treatment .

Q & A

Q. What are the optimized synthetic routes for 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving isatoic anhydride, substituted aldehydes, and amines or thioamides. For example, refluxing isatoic anhydride with 4-hydroxy-3-methoxybenzaldehyde and a suitable amine (e.g., 1,3,4-thiadiazol-2-amine) in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst yields the target product. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or water), catalyst loading (0.6 mmol p-TsOH per 1 mmol substrate), and reflux duration (2–6 hours). Yield improvements (up to 75%) are achieved by recrystallization from ethanol . Alternative methods employ MgFe₂O₄@SiO₂ nanocatalysts under solvent-free conditions, enhancing green chemistry metrics .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1663 cm⁻¹, O-H stretch at ~3383 cm⁻¹) .
  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆) reveals aromatic protons (δ 6.91–8.46 ppm), diastereotopic hydrogens (δ 4.5–5.5 ppm), and hydroxyl/methoxy groups. ¹³C-NMR confirms carbonyl (δ ~169 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolve crystal packing and bond angles. For example, monoclinic P2₁/c symmetry with unit cell parameters (a = 12.21 Å, b = 9.05 Å, c = 12.40 Å, β = 101.7°) confirms stereochemistry .

Advanced Research Questions

Q. What strategies evaluate the antimicrobial activity of quinazolinone derivatives, and how are structure-activity relationships (SAR) established?

  • Methodological Answer :
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are calculated at 50–100 µg/mL for active derivatives .
  • SAR Analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -CF₃) enhance activity by increasing membrane permeability, while bulky substituents reduce efficacy due to steric hindrance .

Q. How do substituent variations on the phenyl ring affect physicochemical properties and bioactivity?

  • Methodological Answer :
  • Physicochemical Profiling : LogP values (via HPLC) and solubility (shake-flask method) are measured. Methoxy/hydroxy groups increase hydrophilicity (LogP ~1.8), while halogen substituents (e.g., -Br) enhance lipophilicity (LogP ~2.5) .
  • Biological Impact : Anti-inflammatory activity (COX-2 inhibition assays) correlates with para-substituted electron-donating groups (e.g., -OCH₃), achieving IC₅₀ values of 10–20 µM .

Q. What methodologies address contradictions in reported biological activities of quinazolinone derivatives?

  • Methodological Answer :
  • Data Harmonization : Standardize assay protocols (e.g., consistent inoculum size in antimicrobial tests). Variability in MICs may arise from differences in bacterial strains or growth media .
  • Meta-Analysis : Use computational tools (e.g., RevMan) to aggregate data from multiple studies. For example, discrepancies in anticancer activity (IC₅₀ = 5–50 µM) may reflect cell line-specific sensitivity .

Q. What in silico approaches predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase). Dock the compound into the ATP-binding pocket (PDB: 1KZN), revealing hydrogen bonds with Asp73 and hydrophobic interactions with Val71 .
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-protein complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

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